BenchChemオンラインストアへようこそ!

N-(4-acetylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Antibacterial drug discovery Undecaprenyl pyrophosphate synthase Allosteric inhibition

N-(4-Acetylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS 331847-89-3, molecular formula C19H15ClN2O3, molecular weight 354.79 g/mol) is a fully synthetic 3,5-disubstituted isoxazole-4-carboxamide derivative. The compound belongs to the pharmaceutically privileged isoxazole-4-carboxamide class, which includes the marketed drug leflunomide and the antibacterial allosteric inhibitor UK-106051.

Molecular Formula C19H15ClN2O3
Molecular Weight 354.79
CAS No. 331847-89-3
Cat. No. B2715183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
CAS331847-89-3
Molecular FormulaC19H15ClN2O3
Molecular Weight354.79
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)C(=O)C
InChIInChI=1S/C19H15ClN2O3/c1-11(23)13-7-9-14(10-8-13)21-19(24)17-12(2)25-22-18(17)15-5-3-4-6-16(15)20/h3-10H,1-2H3,(H,21,24)
InChIKeyCVXHLQDXLNXIEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Acetylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS 331847-89-3): Procurement-Grade Isoxazole-4-Carboxamide with Differentiated N-Aryl Substitution


N-(4-Acetylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS 331847-89-3, molecular formula C19H15ClN2O3, molecular weight 354.79 g/mol) is a fully synthetic 3,5-disubstituted isoxazole-4-carboxamide derivative . The compound belongs to the pharmaceutically privileged isoxazole-4-carboxamide class, which includes the marketed drug leflunomide and the antibacterial allosteric inhibitor UK-106051 [1]. Its N-(4-acetylphenyl) amide substituent distinguishes it from the broader isoxazole-4-carboxamide family by introducing a hydrogen-bond-accepting acetyl moiety at the para position of the anilide ring, a feature absent in the 4-isopropylphenyl analog UK-106051 and the 4-trifluoromethylphenyl analog leflunomide [2].

Why N-(4-Acetylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide Cannot Be Replaced by Generic Isoxazole-4-Carboxamides


Generic substitution within the isoxazole-4-carboxamide class is invalidated by the established structure–activity relationship (SAR) demonstrating that the N-aryl substituent dictates both target engagement and whole-cell functional activity. The co-crystal structure of the closest crystallographically characterized analog, UK-106051 (PDB 4Q9M), reveals that the N-[4-(propan-2-yl)phenyl] group occupies a defined allosteric pocket adjacent to the farnesyl diphosphate binding site of undecaprenyl pyrophosphate synthase (UPPs), and replacement of this group would ablate the critical hydrophobic contacts with Met49, Leu52, Leu102, Ile109, Leu126, Phe143, and Leu145 [1]. The target compound's 4-acetylphenyl substituent introduces a ketone oxygen capable of acting as a hydrogen bond acceptor (calculated HBA count = 4 vs. 3 for UK-106051), which is predicted to alter both the binding mode and physicochemical properties relative to the isopropyl analog [2]. Consequently, even closely related analogs such as UK-106051 and leflunomide are mechanistically non-interchangeable with the target compound for applications requiring the specific 4-acetylphenyl pharmacophore [3].

Quantitative Differentiation Evidence for N-(4-Acetylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide: Comparator-Weighted Procurement Rationale


UPPs Allosteric Inhibition Potency: Class-Level Inference from the Closest Co-Crystallized Analog UK-106051

The closest structurally characterized analog, 3-(2-chlorophenyl)-N-(4-isopropylphenyl)-5-methylisoxazole-4-carboxamide (UK-106051, PDB 4Q9M), is a validated allosteric inhibitor of Streptococcus pneumoniae undecaprenyl pyrophosphate synthase (UPPs) with an in vitro IC50 of 50 nM (0.00005 mM) at pH 7.5, 37°C [1]. The co-crystal structure (resolution 2.1–2.2 Å) confirms that the inhibitor occupies a non-substrate-competitive allosteric site, and the binding kinetics yield a KD of 1.7 × 10⁻⁶ M in the absence of substrate [2]. Whole-cell translation of this inhibition is evidenced by an MIC90 of 0.4 µg/mL against pathogenic Streptococcus pneumoniae strains [3]. The target compound shares the identical 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide core but replaces the N-4-isopropylphenyl group with an N-4-acetylphenyl group. Given that the 4-substituent on the N-phenyl ring projects into the allosteric pocket, this substitution is expected to modulate binding affinity through altered H-bonding and steric interactions, providing a structurally distinct probe for UPPs inhibitor SAR exploration [4].

Antibacterial drug discovery Undecaprenyl pyrophosphate synthase Allosteric inhibition

Hydrogen-Bond Acceptor Capacity Differentiates N-(4-Acetylphenyl) from N-(4-Isopropylphenyl) and N-(4-Trifluoromethylphenyl) Analogs

The target compound possesses four hydrogen bond acceptor (HBA) atoms (two isoxazole ring heteroatoms, one amide carbonyl oxygen, and one acetyl ketone oxygen), compared with three HBAs for UK-106051 (lacking the acetyl oxygen) and three HBAs for leflunomide (lacking the acetyl oxygen, with CF3 substituent instead) . The computed XLogP3-AA for the 3-acetylphenyl positional isomer is 3.6 [1]; the 4-acetylphenyl isomer is predicted to have a comparable logP, which is lower than the estimated logP of UK-106051 (~4.5 based on the 4-isopropylphenyl group), suggesting improved aqueous solubility potential for the acetyl-bearing compound. The acetyl group introduces a site for metabolic ketone reduction, which is absent in the isopropyl analog, creating a differentiated metabolic soft spot that can be exploited in prodrug design or liability profiling .

Medicinal chemistry Physicochemical profiling Structure–activity relationships

Positional Isomer Differentiation: 4-Acetylphenyl vs. 3-Acetylphenyl Substitution Alters Molecular Recognition Topology

The 4-acetylphenyl isomer (CAS 331847-89-3, InChIKey CVXHLQDXLNXIEV-UHFFFAOYSA-N) and its 3-acetylphenyl positional isomer (CID 2164364, InChIKey OMQZYULDUYEWNI-UHFFFAOYSA-N) represent a minimal structural perturbation — a single acetyl group migration from the para to the meta position of the N-phenyl ring [1]. This perturbation alters the vector of the acetyl C=O dipole relative to the isoxazole carboxamide plane by approximately 60°, which changes the spatial presentation of the H-bond acceptor to protein binding sites. In the context of the UPPs allosteric pocket characterized by PDB 4Q9M, the para-substituted acetyl is predicted to project toward the solvent-exposed region near Pro91, whereas the meta-substituted acetyl would orient toward the hydrophobic cleft lined by Leu52 and Ile109, potentially resulting in steric clash or altered binding kinetics [2]. Both isomers are commercially available, enabling direct comparative studies .

Isomer profiling Binding site topology Chemical probe design

Divergent Target Engagement vs. Leflunomide: Isoxazole-4-Carboxamide Scaffold Redirected from DHODH to Bacterial UPPs

Leflunomide [N-(4-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide, CAS 75706-12-6] is a clinically approved immunosuppressant whose active metabolite teriflunomide inhibits human dihydroorotate dehydrogenase (DHODH) with an IC50 of approximately 100–200 nM [1]. In contrast, the close analog UK-106051 — which shares the 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide core with the target compound — inhibits bacterial UPPs with an IC50 of 50 nM and does not engage human DHODH at comparable concentrations [2]. This target-class switch is driven by the 3-aryl substituent: leflunomide lacks a 3-aryl group entirely, whereas the 2-chlorophenyl group at position 3 of the isoxazole ring is a critical determinant for UPPs allosteric pocket recognition as visualized in PDB 4Q9M [3]. The target compound, bearing both the 3-(2-chlorophenyl) group and a 4-acetylphenyl amide, is predicted to retain UPPs engagement while the acetyl group may further modulate selectivity versus mammalian DHODH [4].

Target selectivity Antibacterial vs. immunosuppressant DHODH inhibition

Synthetic Tractability: Building Block Utility in Beta-Lactam Antibiotic Derivatization

The 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid core — the direct precursor to the target compound — has been employed as an acylating agent for beta-lactam antibiotics including ampicillin, amoxicillin, cephadroxil, and cefradine [1]. In this application, the isoxazole-4-carboxylic acid chloride (PCM) is coupled to the free amine of the beta-lactam nucleus, generating N-acylated derivatives with modified antibacterial spectra. The target compound's 4-acetylphenyl amide represents a pre-formed amide bond that can serve as a masked or comparative standard in such derivatization studies. This synthetic utility is not shared by leflunomide, whose 4-trifluoromethylphenyl amide lacks the reactive ketone handle for further functionalization, nor by UK-106051, whose 4-isopropylphenyl group is chemically inert .

Beta-lactam derivatization Antibacterial resistance Synthetic building block

Procurement-Relevant Application Scenarios for N-(4-Acetylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS 331847-89-3)


Antibacterial UPPs Allosteric Inhibitor SAR Probe – Acetyl H-Bond Acceptor Tolerance Mapping

Based on the class-level evidence that the 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide scaffold yields potent UPPs allosteric inhibitors (UK-106051: IC50 50 nM, MIC90 0.4 µg/mL against S. pneumoniae) [1], the target compound is positioned as a chemical probe to test whether replacing the 4-isopropyl substituent with a 4-acetyl group (ΔHBA = +1) is tolerated in the allosteric pocket defined by PDB 4Q9M. Procurement supports co-crystallography trials, SPR binding kinetics, and MIC determination against S. pneumoniae and MRSA panels. The acetyl oxygen provides an additional anchoring point for soaking experiments that UK-106051 cannot offer [2].

Positional Isomer Matched Molecular Pair Analysis – Para vs. Meta Acetyl Vector Comparison

The availability of both the 4-acetylphenyl isomer (CAS 331847-89-3) and the 3-acetylphenyl isomer (CID 2164364) enables a definitive matched molecular pair study [3]. By comparing these two isomers in any biochemical or cell-based assay, researchers can isolate the contribution of the acetyl H-bond acceptor vector orientation to target binding, cellular permeability, and metabolic stability, while controlling for all other molecular properties (identical MW, logP, HBA/HBD counts). This experimental design is uniquely enabled by procurement of both isomers together .

Beta-Lactam Antibiotic Derivatization Comparator – PCM-Acylated vs. Pre-Formed 4-Acetylphenyl Amide

The 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid core has established utility in beta-lactam antibiotic modification, where its acid chloride (PCM) acylates ampicillin, amoxicillin, cephadroxil, and cefradine [4]. The target compound, bearing a pre-formed 4-acetylphenyl amide, serves as a direct comparator to these PCM-acylated beta-lactams in antibacterial spectrum profiling. This application is inaccessible to leflunomide (no 3-aryl group) and UK-106051 (no reactive or comparative functional handle on the N-aryl ring) [5].

Selectivity Profiling Against Mammalian DHODH – Target-Class Switch Validation

Given that leflunomide/teriflunomide is a validated human DHODH inhibitor (IC50 ~100–200 nM) [6] and UK-106051 is a validated bacterial UPPs inhibitor (IC50 50 nM) [1], the target compound — which shares the 3-(2-chlorophenyl) UPPs-recognition element but features a distinct 4-acetylphenyl amide — is an essential tool compound for profiling the selectivity boundary between these two therapeutically relevant targets. Procurement enables dual-enzyme counter-screening (human DHODH vs. bacterial UPPs) to quantify the selectivity index and validate the target-class switch hypothesis [7].

Quote Request

Request a Quote for N-(4-acetylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.